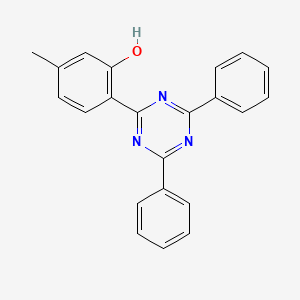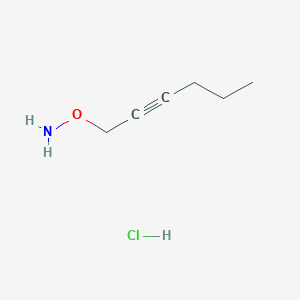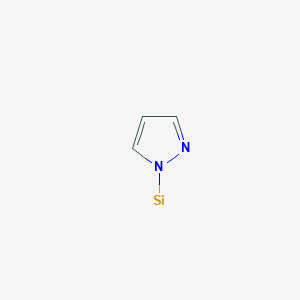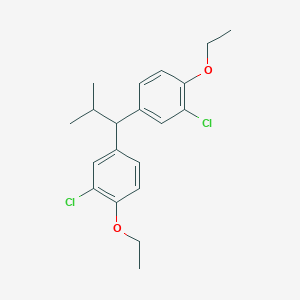
1,1'-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) is an organic compound with a complex structure. It is characterized by the presence of two benzene rings substituted with chlorine and ethoxy groups, connected through a 2-methylpropane bridge. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzene rings substituted with chlorine and ethoxy groups. These intermediates are then linked through a 2-methylpropane bridge under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure . Industrial production methods may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process .
Analyse Chemischer Reaktionen
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the chlorine or ethoxy groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application or biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) include:
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): This compound has a similar structure but lacks the chlorine and ethoxy substitutions.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Another similar compound with a different bridging group and no chlorine or ethoxy groups.
Eigenschaften
CAS-Nummer |
138249-23-7 |
|---|---|
Molekularformel |
C20H24Cl2O2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
2-chloro-4-[1-(3-chloro-4-ethoxyphenyl)-2-methylpropyl]-1-ethoxybenzene |
InChI |
InChI=1S/C20H24Cl2O2/c1-5-23-18-9-7-14(11-16(18)21)20(13(3)4)15-8-10-19(24-6-2)17(22)12-15/h7-13,20H,5-6H2,1-4H3 |
InChI-Schlüssel |
GQKBEGZQRDLBCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC)Cl)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


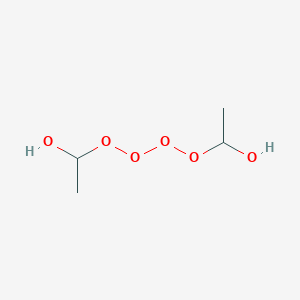
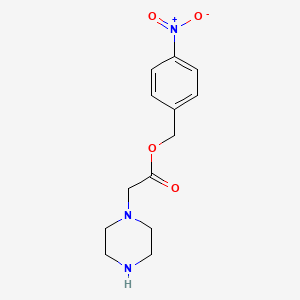
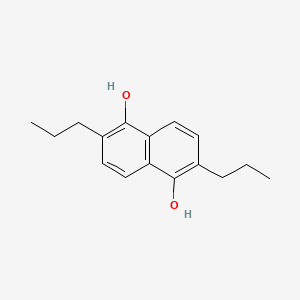
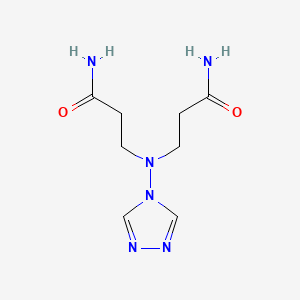
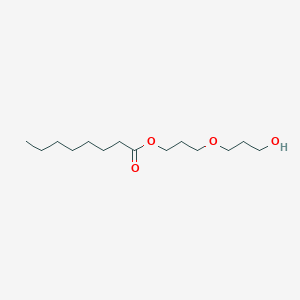
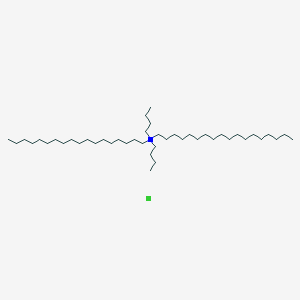
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
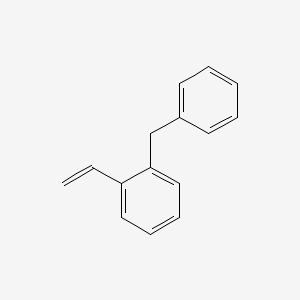
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)

